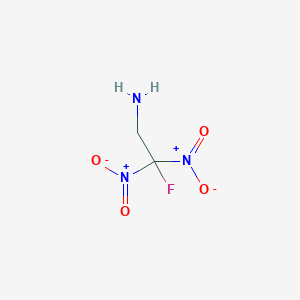
4-Bromo-2,3,5,6-tetrafluorobenzonitrile
Übersicht
Beschreibung
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a polyfluoroarene compound with the molecular formula BrC6F4CN and a molecular weight of 253.98 g/mol . It is an aryl fluorinated building block commonly used in chemical synthesis . The compound is characterized by the presence of bromine and four fluorine atoms on a benzonitrile ring, making it a valuable intermediate in various chemical reactions.
Wirkmechanismus
Target of Action
4-Bromo-2,3,5,6-tetrafluorobenzonitrile is a polyfluoroarene and an aryl fluorinated building block
Mode of Action
As a fluorinated building block, it may be used in chemical synthesis . The presence of fluorine atoms can significantly alter the chemical properties of the compound, potentially influencing its interaction with targets.
Vorbereitungsmethoden
4-Bromo-2,3,5,6-tetrafluorobenzonitrile can be synthesized through several methods. One common synthetic route involves the bromination of 2,3,5,6-tetrafluorobenzonitrile . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired position on the benzonitrile ring .
Analyse Chemischer Reaktionen
4-Bromo-2,3,5,6-tetrafluorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,3,5,6-tetrafluorobenzonitrile has several scientific research applications, including:
Chemical Synthesis: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceutical Research: It is employed in the synthesis of potential pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: The compound is used in the study of biological systems and interactions due to its unique chemical properties.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,3,5,6-tetrafluorobenzonitrile can be compared with other similar compounds, such as:
4-Bromo-2,3,5,6-tetrafluoropyridine: Similar in structure but with a pyridine ring instead of a benzonitrile ring.
Tetrafluoroterephthalonitrile: Contains a terephthalonitrile core with four fluorine atoms.
1,4-Diiodotetrafluorobenzene: Similar fluorinated aromatic compound with iodine substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and nitrile functional groups, which provide distinct reactivity and applications .
Eigenschaften
IUPAC Name |
4-bromo-2,3,5,6-tetrafluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJZOKCIEOTPDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347328 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-40-4 | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile?
A1: The crystal structure of 4′-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, synthesized from 1,4′-bromoiodobenzene and 4-bromo-2,3,5,6-tetrafluorobenzonitrile, reveals key structural information about the compound. It exists as an orthorhombic crystal in the P212121 space group []. The two phenyl rings in the biphenyl structure are not coplanar but are rotated by 40.6° relative to each other []. This information helps researchers understand how this compound might interact with other molecules and potentially guide further research into its applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-Hydroxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]pyrocatechol dihydrochloride](/img/structure/B96729.png)












